molecular formula C12H12BrN3O2 B3260667 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 333311-69-6

1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B3260667
CAS No.: 333311-69-6
M. Wt: 310.15 g/mol
InChI Key: ITEJNJSDMOSDEU-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Ring System and its Chemical Versatility

The pyrazole ring is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂. mdpi.com Its structure features two adjacent nitrogen atoms, one of which is a pyrrole-like (proton-donating) nitrogen and the other a pyridine-like (proton-accepting) nitrogen. mdpi.com This arrangement imparts a unique combination of chemical properties. The ring system is aromatic, possessing a stable π-electron system that confers planarity and thermodynamic stability. nih.gov

A key feature of the pyrazole system is its tautomerism; in unsubstituted pyrazole, the proton on the nitrogen can reside on either nitrogen atom, leading to two equivalent forms. mdpi.com This characteristic can influence its reactivity and interactions with other molecules. The pyrazole ring is a weak base and can be protonated or form salts with inorganic acids. nih.gov

The chemical versatility of the pyrazole ring is evident in its substitution patterns. Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur at the C4 position due to the directing effects of the two nitrogen atoms. nih.gov The nitrogen at position 1 is readily alkylated or arylated, providing a convenient handle for introducing a wide variety of substituents. This synthetic tractability allows for the creation of a vast library of derivatives from simple precursors, making the pyrazole scaffold a highly valued framework in organic synthesis. nih.gov

Importance of Pyrazole Derivatives in Contemporary Organic and Materials Science Research

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. mdpi.comnih.gov Their ability to form various weak interactions, including hydrogen bonds and π-stacking, allows them to bind effectively to a wide range of biological targets like enzymes and receptors. nih.gov Consequently, pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antidepressant properties. nih.govchemrevlett.comorientjchem.org

Drug Name Therapeutic Class Significance
CelecoxibAnti-inflammatoryA selective COX-2 inhibitor used to treat arthritis. nih.gov
RimonabantAnti-obesity (withdrawn)Acted as a cannabinoid receptor antagonist. nih.gov
SildenafilErectile DysfunctionA PDE5 inhibitor, demonstrating the scaffold's versatility. nih.gov
StanozololAnabolic SteroidA synthetic steroid featuring a fused pyrazole ring.

In agriculture, pyrazole derivatives are crucial components of modern crop protection agents, including herbicides, insecticides, and fungicides. mdpi.comorientjchem.org Their targeted mode of action and efficacy have made them indispensable in global food production.

The utility of pyrazoles extends into materials science, where their unique electronic and photophysical properties are exploited. The conjugated π-system of the pyrazole ring, which can be extended through substitution, makes these compounds candidates for advanced materials. They have been investigated for applications as organic light-emitting diodes (OLEDs), semiconductors, fluorescent probes for ion detection, and liquid crystals. mdpi.com

Rationale for Investigating Highly Substituted Pyrazole Frameworks: The Case of 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

The synthesis and investigation of highly substituted, polyfunctionalized heterocyclic compounds is a central theme in modern drug discovery and materials science. The strategic placement of multiple, distinct functional groups on a core scaffold allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. The target compound, This compound , serves as a compelling case study for this design- and function-oriented approach.

The rationale for its investigation can be deconstructed by analyzing its constituent parts:

Pyrazole Core : This serves as the foundational "privileged scaffold," known to impart bioactivity. mdpi.com

3,5-Dimethyl Groups : These alkyl groups influence the molecule's lipophilicity and solubility. They also provide steric bulk that can dictate the molecule's preferred conformation and how it interacts with a biological target.

4-Nitro Group : As a potent electron-withdrawing group, the nitro substituent at the C4 position significantly alters the electronic landscape of the pyrazole ring. This modification can drastically influence its reactivity and its ability to participate in intermolecular interactions, which is often a key determinant of biological activity. lookchem.com 4-Nitropyrazole itself is a well-established synthetic building block. nih.gov

1-(4-bromobenzyl) Group : This substituent introduces several important features. The benzyl (B1604629) group adds a significant lipophilic and aromatic component, which can engage in hydrophobic and π-stacking interactions. The bromine atom is of particular interest in medicinal chemistry. Halogens, especially bromine, can act as halogen bond donors, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a protein target. mdpi.com The presence of bromine can also modulate the compound's metabolic profile.

The combination of these specific substituents creates a unique molecular architecture. The scientific rationale for its investigation is to explore the synergistic effects of these functional groups, probing how the interplay between the electron-withdrawing nitro group, the steric influence of the methyl groups, and the lipophilic and halogen-bonding potential of the bromobenzyl moiety might lead to novel biological activities or unique material properties not observed in simpler pyrazole analogues.

Scope and Objectives of Academic Inquiry into the Target Pyrazole Derivative

An academic investigation into This compound would be multifaceted, aiming to fully characterize its chemical nature and explore its potential applications. The primary objectives of such a research program would include:

Synthetic Route Development : To establish an efficient, high-yield, and regioselective synthetic pathway to the target compound. This would likely involve the reaction of a 4-bromobenzylhydrazine (B1284536) precursor with a suitably substituted β-dicarbonyl compound, followed by nitration, or the direct condensation with a pre-nitrated dicarbonyl species.

Structural and Physicochemical Characterization : To unambiguously confirm the molecular structure using a suite of modern analytical techniques. This would involve detailed analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. X-ray crystallography would be pursued to determine its solid-state conformation and intermolecular packing.

Analytical Technique Objective
¹H and ¹³C NMRDetermine the carbon-hydrogen framework and confirm connectivity.
Mass SpectrometryConfirm the molecular weight and elemental composition.
IR SpectroscopyIdentify characteristic functional groups (e.g., C-NO₂, Ar-Br).
X-ray CrystallographyElucidate the precise 3D structure and intermolecular interactions.

Exploration of Biological Activity : To conduct a broad-based screening of the compound's potential pharmacological effects. Guided by the known activities of other substituted pyrazoles, key objectives would be to perform in vitro assays to assess its anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. nih.govmdpi.com

Investigation of Material Properties : To explore its potential utility in materials science. This would involve studying its photophysical properties, such as absorption and fluorescence spectra, to assess its potential as a molecular sensor or component in optoelectronic devices. mdpi.com

The ultimate scope is to correlate the unique substitution pattern of this molecule with its observed chemical, physical, and biological properties, thereby contributing to the broader understanding of structure-activity relationships in the field of functionalized pyrazole chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJNJSDMOSDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194676
Record name 1-[(4-Bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
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Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333311-69-6
Record name 1-[(4-Bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333311-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID001194676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromobenzyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the aromaticity of the pyrazole (B372694) and benzene (B151609) rings.

Methyl Protons (C3-CH₃ and C5-CH₃): Two sharp singlet signals are expected for the two methyl groups attached to the pyrazole ring. Due to the asymmetry introduced by the 4-nitro group, these methyl groups are chemically non-equivalent. The C5-CH₃ protons, being closer to the N-benzyl group, may appear at a slightly different chemical shift than the C3-CH₃ protons. These signals are predicted to appear in the range of δ 2.2–2.6 ppm.

Benzyl (B1604629) Protons (-CH₂-): The two protons of the benzylic methylene (B1212753) group are chemically equivalent and will appear as a single, sharp singlet. This signal is expected in the downfield region, likely between δ 5.3 and 5.6 ppm, due to the deshielding effects of the adjacent nitrogen atom of the pyrazole ring and the aromatic benzene ring.

Aromatic Protons (Bromobenzyl Ring): The 4-bromobenzyl group will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-2' and H-6') and the protons meta to the bromine atom (H-3' and H-5') will give rise to these signals. The protons closer to the pyrazole moiety (H-3', H-5') are expected to resonate at approximately δ 7.1-7.3 ppm, while the protons adjacent to the electron-withdrawing bromine atom (H-2', H-6') would be further downfield, around δ 7.4-7.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
C3-CH₃ ~2.3 Singlet
C5-CH₃ ~2.5 Singlet
-CH₂- ~5.4 Singlet
H-3', H-5' (Aromatic) ~7.2 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Methyl Carbons (C3-CH₃ and C5-CH₃): The signals for the two methyl carbons are expected in the upfield region of the spectrum, typically between δ 10–15 ppm.

Benzyl Carbon (-CH₂-): The benzylic carbon signal is anticipated to appear around δ 50–55 ppm.

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are significantly influenced by the substituents. The C4 carbon, directly attached to the strongly electron-withdrawing nitro group, will be shifted significantly downfield. Based on data for other 4-nitropyrazoles, this signal could be in the range of δ 125-135 ppm. researchgate.net The C3 and C5 carbons, attached to the methyl groups, are expected to resonate at approximately δ 140-150 ppm.

Aromatic Carbons (Bromobenzyl Ring): The bromobenzyl moiety will show four distinct signals. The carbon atom bonded to bromine (C-4') will be in the range of δ 121–124 ppm. The ipso-carbon (C-1') attached to the methylene bridge is expected around δ 135–137 ppm. The remaining two aromatic carbons (C-2'/C-6' and C-3'/C-5') would appear between δ 128–133 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3-CH₃ & C5-CH₃ 10 - 15
-CH₂- 50 - 55
C-4' 121 - 124
C-4 125 - 135
C-2'/C-6' & C-3'/C-5' 128 - 133
C-1' 135 - 137

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the aromatic protons on the bromobenzyl ring (H-2'/H-6' with H-3'/H-5'), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals for the methyl and methylene groups to their corresponding carbon signals.

The benzylic (-CH₂-) protons correlating to the pyrazole ring carbons (C-5 and potentially N-1) and the aromatic ipso-carbon (C-1').

The C5-CH₃ protons correlating to C-5, C-4, and N-1 of the pyrazole ring.

The C3-CH₃ protons correlating to C-3, C-4, and N-2 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A significant correlation would be expected between the benzylic (-CH₂-) protons and the protons of the C5-methyl group, confirming their spatial proximity.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum is dominated by absorptions from polar bonds. For the title compound, the most prominent bands would be associated with the nitro group.

NO₂ Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch (νs) in the 1330–1390 cm⁻¹ region. For a similar compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, strong absorptions are noted at 1518 cm⁻¹ and 1334 cm⁻¹, which are attributable to these modes. researchgate.net

Aromatic and Heteroaromatic Vibrations: C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹. C=C and C=N stretching vibrations from both the pyrazole and benzene rings would appear in the 1450–1610 cm⁻¹ region.

Aliphatic Vibrations: The C-H stretching of the methyl and methylene groups will result in bands in the 2850–3000 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration typically appears as a weak to medium band in the fingerprint region, usually between 500–650 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
C=C / C=N Stretch 1450 - 1610 Medium-Strong
Asymmetric NO₂ Stretch 1500 - 1560 Strong
Symmetric NO₂ Stretch 1330 - 1390 Strong

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy is sensitive to vibrations that cause a change in polarizability and provides complementary information to FTIR.

Symmetric Vibrations: The symmetric stretching vibration of the nitro group (νs NO₂), often strong in the Raman spectrum, would be expected around 1330–1390 cm⁻¹.

Ring Vibrations: The breathing modes of the pyrazole and benzene rings are typically strong in Raman spectra and would be observed in the fingerprint region.

C-Br Vibration: The C-Br stretch (500–650 cm⁻¹) is also expected to be Raman active.

Non-polar Bonds: While C-H stretching vibrations are visible, they are generally weaker in Raman than in FTIR. The spectrum would be less cluttered in the region above 3000 cm⁻¹, allowing for clearer observation of skeletal vibrations. Analysis of similar bromobenzyl compounds shows characteristic Raman shifts in the fingerprint region that can be attributed to the substituted benzene ring. chemicalbook.comchemicalbook.com

By combining these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, confirming the connectivity and substitution pattern of this complex heterocyclic molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation of pyrazole derivatives typically involves the cleavage of the bonds within the heterocyclic ring and the substituent groups. Common fragmentation pathways for related pyrazoles include the loss of the nitro group (NO₂) and cleavage of the benzyl group. The presence of the bromine isotope pattern (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum for fragments containing the bromobenzyl moiety.

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

Fragment Predicted m/z Description
[C₁₂H₁₂BrN₃O₂]⁺ 325/327 Molecular Ion
[C₁₂H₁₂BrN₃]⁺ 279/281 Loss of NO₂
[C₇H₆Br]⁺ 169/171 Bromobenzyl cation

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation

Conformational Analysis and Torsional Angles within the Molecule

The conformation of the molecule is largely defined by the torsional angles between the planar pyrazole and bromophenyl rings. In similar structures, such as 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring is twisted with respect to the pyrazole ring, with a dihedral angle of approximately 31.38°. nih.govresearchgate.net A similar non-planar conformation would be expected for the title compound due to steric hindrance between the rings and the methylene bridge. The nitro group is generally found to be nearly coplanar with the pyrazole ring to maximize electronic delocalization.

Aromatic π-π Stacking Interactions in the Crystal Lattice

Aromatic π-π stacking interactions are a common feature in the crystal structures of compounds containing multiple aromatic rings. For pyrazole derivatives with phenyl substituents, these interactions are often observed between the pyrazole and phenyl rings of neighboring molecules. nih.govresearchgate.net The centroid-to-centroid distance for such interactions is typically in the range of 3.5 to 4.0 Å. These interactions would be expected to play a significant role in the crystal packing of this compound, likely organizing the molecules into stacked columns or layers.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance) to identify regions of close contact between molecules. For the title compound, the analysis would likely reveal dominant contacts corresponding to H...H, C...H, and O...H interactions. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, with the percentage contribution of each type of contact to the total surface area.

Chemical Reactivity and Transformation Pathways of 1 4 Bromobenzyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Core

The pyrazole ring is inherently aromatic and can undergo electrophilic aromatic substitution. globalresearchonline.net However, the reactivity of the pyrazole core in 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is profoundly diminished by the substituents present. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. In the title compound, this position is already occupied by a nitro group.

Further electrophilic substitution on the pyrazole ring is highly unlikely due to the powerful deactivating effect of the C4-nitro group, which withdraws electron density from the heterocyclic system via both resonance and inductive effects. This deactivation renders the remaining positions on the pyrazole ring significantly less reactive towards electrophiles. While methyl groups at C3 and C5 are typically activating, their influence is insufficient to overcome the deactivating effect of the nitro group. Consequently, the pyrazole core is effectively passivated against common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation. Any electrophilic attack would preferentially occur on the less deactivated bromobenzyl ring, a reaction that falls outside the scope of this analysis.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already attached to the ring. studysmarter.co.uk

Nitro Group (at C4): As a meta-directing deactivator, the nitro group drastically reduces the electron density of the entire pyrazole ring. It directs potential incoming electrophiles to positions meta to itself, which in this case are the already substituted C3 and C5 positions. Its primary role is the strong deactivation of the ring.

Methyl Groups (at C3 and C5): These alkyl groups are weak activators and ortho-, para-directors due to hyperconjugation and inductive effects. However, the only position para to C3 is C5 (and vice versa, which are substituted), and the positions ortho to them are C4 (substituted) and the N1-nitrogen. Their activating effect is overshadowed by the deactivation from the nitro group.

1-(4-bromobenzyl) Group (at N1): This substituent introduces significant steric bulk around the N1 position, potentially hindering the approach of electrophiles. While N-aryl groups can influence reactivity through steric hindrance to the coplanarity of the rings, the N-benzyl group's electronic influence is primarily inductive and less pronounced than the resonance effects within the ring. researcher.life

Nucleophilic Reactivity of the Pyrazole System

The presence of the strongly electron-withdrawing 4-nitro group not only deactivates the pyrazole ring towards electrophiles but also activates it for nucleophilic attack. The significant reduction in electron density makes the carbon atoms of the pyrazole ring electrophilic and thus susceptible to reaction with nucleophiles.

The primary site for nucleophilic attack on the 4-nitropyrazole system is the C4 carbon atom. This can lead to a nucleophilic aromatic substitution (SNAr) of the nitro group, a well-documented reaction pathway for nitrated pyrazoles. uni-muenchen.de In the case of N-unsubstituted 3,4,5-trinitropyrazole, nucleophilic substitution preferentially occurs at the C4 position. uni-muenchen.de The mechanism involves the addition of a nucleophile to the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the nitrite anion (NO₂⁻) as a leaving group to restore aromaticity.

Other potential sites of nucleophilic reactivity include the C3 and C5 carbons, which are also rendered electron-deficient by the adjacent nitro group. However, attack at C4 is generally favored due to the superior ability of the nitro group to stabilize the negative charge in the Meisenheimer intermediate. Additionally, strong bases could potentially deprotonate one of the C3 or C5 methyl groups, creating a carbanionic species that could act as a nucleophile in subsequent reactions.

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, which opens pathways to a wide array of new derivatives.

The conversion of the nitro group in this compound to an amino group is a key transformation for creating valuable synthetic intermediates. This reduction must be chemoselective to avoid affecting other reducible functionalities, such as the aryl bromide. A variety of reagents are available for this purpose.

Classical methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), which is effective for reducing aromatic nitro compounds. mdpi.com Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) is another common method, although conditions must be carefully controlled to prevent hydrodebromination of the bromobenzyl group. organic-chemistry.org More modern, metal-free methods have also been developed, such as the use of tetrahydroxydiboron [B₂(OH)₄], which offers high chemoselectivity for the reduction of aromatic nitro compounds at room temperature. acs.org

The successful reduction yields 4-amino-1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazole. This aminopyrazole serves as a versatile building block for synthesizing a range of other compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, through condensation reactions. beilstein-journals.orgchim.it

Nitrated pyrazoles are a significant class of energetic materials due to their high nitrogen content, high density, and often large positive heats of formation (ΔHf). nih.govnih.gov The energy of such nitrogen-rich compounds is released from their high positive heat of formation rather than solely from the oxidation of a carbon backbone, as is the case with traditional explosives like TNT. nih.gov The structure of this compound can be systematically modified to enhance its energetic properties, specifically its density and heat of formation.

Structural modifications that increase the nitrogen content and oxygen balance typically lead to a higher heat of formation. This can be achieved by introducing additional nitro groups, azido groups, or other nitrogen-rich heterocyclic rings like tetrazoles. nih.govrsc.org Density, a critical factor for detonation performance, is improved by incorporating dense functional groups and promoting efficient crystal packing through strong intermolecular interactions like hydrogen bonding. rsc.orgacs.org

The following table illustrates how hypothetical structural modifications to the parent compound could influence its energetic properties, with a focus on calculated density and heat of formation.

Compound NameStructural Modification from Parent CompoundAnticipated Effect on Density (ρ)Anticipated Effect on Heat of Formation (ΔHf)Rationale
This compoundParent CompoundBaselineBaselineReference compound with one nitro group.
4-Amino-1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazoleReduction of -NO₂ to -NH₂DecreaseDecreaseRemoval of the dense nitro group and introduction of an amino group, which can participate in hydrogen bonding but has a lower molar mass than NO₂.
1-(4-bromobenzyl)-3,5-bis(dinitromethyl)-4-nitro-1H-pyrazoleReplacement of -CH₃ with -CH(NO₂)₂Significant IncreaseSignificant IncreaseIntroduction of four additional nitro groups dramatically increases molecular weight, density, and nitrogen/oxygen content. acs.orgacs.org
1-(4-bromobenzyl)-3,5-dimethyl-4-azido-1H-pyrazoleReplacement of -NO₂ with -N₃Slight DecreaseIncreaseThe azido group has a lower molar mass than the nitro group but increases the nitrogen content and heat of formation. nih.gov
1-(2,4-dinitrobezyl)-3,5-dimethyl-4-nitro-1H-pyrazoleAddition of two nitro groups to the benzyl (B1604629) ringIncreaseIncreaseIncorporating more nitro groups increases density and oxygen balance, leading to a higher heat of formation.

Reactivity of the Bromo-Substituent: Potential for Cross-Coupling and Other Transformations

The bromine atom on the benzyl ring is a versatile functional handle, primarily amenable to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. Its reactivity is central to the utility of the parent molecule as a building block in medicinal and materials chemistry.

The carbon-bromine bond on the phenyl ring is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron species, is a prominent method for forming C-C bonds. nih.gov For this compound, this reaction would involve coupling the bromobenzyl moiety with various aryl, heteroaryl, or alkyl boronic acids or esters. nih.govrsc.org Such transformations are tolerant of numerous functional groups and have been successfully applied to substrates containing pyrazole rings. nih.govrsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄ or K₂CO₃, and a suitable solvent system, often aqueous dioxane. nih.govmdpi.com

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orglibretexts.org The application of this methodology would replace the bromine atom with an alkynyl substituent, significantly extending the molecular framework and providing a functional group that can undergo further transformations. wikipedia.org Copper-free Sonogashira variants have also been developed, broadening the reaction's scope and applicability. libretexts.orgucsb.edu

The table below outlines the potential outcomes of these key cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃1-(4-Arylbenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Sonogashira Terminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N1-(4-(Alkynyl)benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Nucleophilic aromatic substitution (SNA_r) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike S_N_1 and S_N_2 reactions, the SNA_r mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the substituent para to the bromine atom is the (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl group. The 4-nitropyrazole moiety is known to be strongly electron-withdrawing due to the nitro group's powerful inductive and resonance effects. nih.govmdpi.com This electronic deficit is transmitted through the pyrazole ring and the methylene (B1212753) spacer to the bromophenyl ring, rendering the ring electron-poor and thus susceptible to nucleophilic attack. masterorganicchemistry.com While the activation is less direct than a nitro group conjugated to the ring, SNA_r reactions with potent nucleophiles are plausible. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming the stabilized carbanion intermediate, followed by the expulsion of the bromide ion to restore aromaticity. libretexts.org

The table below details potential SNA_r transformations.

Nucleophile (Nu⁻)Reagent ExamplePotential Product
Alkoxide (RO⁻)Sodium methoxide (NaOMe)1-(4-methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Amine (R₂NH)Piperidine1-(4-(Piperidin-1-yl)benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)1-(4-(Phenylthio)benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Reactivity of Methyl Groups: Potential for Side-Chain Functionalization

The two methyl groups at the C3 and C5 positions of the pyrazole ring represent sites for potential side-chain functionalization. Although generally less reactive than the bromobenzyl moiety, they can be transformed under specific conditions. The electron-withdrawing nature of the 4-nitropyrazole ring can influence the reactivity of these adjacent methyl groups.

One potential transformation is the oxidation of the methyl groups to carboxylic acids. The aromatic character of the pyrazole ring is highly resistant to oxidation, allowing for the selective oxidation of alkyl side chains. lupinepublishers.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, could potentially convert one or both methyl groups into carboxyl groups, providing new handles for derivatization, for instance, through amide or ester formation. The oxidation of a methyl group on a 4-nitro-3(5)-methylpyrazole has been previously reported. lupinepublishers.com

Furthermore, the protons of the methyl groups may exhibit enhanced acidity due to the electronic influence of the nitropyrazole system. This could permit deprotonation with a very strong base, generating a carbanionic species that could react with various electrophiles. Such reactions could include aldol-type condensations with aldehydes or alkylations with alkyl halides, enabling the extension of the side chains.

Tautomerism and its Dynamic Influence on Reactivity and Stability

Tautomerism is a significant feature in the chemistry of many pyrazole derivatives, often involving the migration of a proton between the two nitrogen atoms of the ring (annular tautomerism). nih.gov However, in this compound, the nitrogen at the N1 position is substituted with a benzyl group. This substitution fully precludes the possibility of annular prototropic tautomerism, as there is no labile N-H proton available to migrate. nih.gov The structure of the compound is therefore fixed in this regard.

Based on the available scientific literature, a comprehensive article focusing solely on the computational and theoretical investigations of the chemical compound “this compound” cannot be generated. The search for detailed research findings and specific data tables for this exact molecule did not yield published computational studies.

While extensive research exists on the computational analysis of related pyrazole derivatives using Density Functional Theory (DFT), the specific optimized geometry, electronic properties, vibrational frequencies, NMR chemical shifts, and dipole moment for this compound are not present in the accessed resources.

General methodologies for the topics outlined are well-documented for similar compounds:

Geometry Optimization and Energetic Stability: DFT is a common method for determining the most stable three-dimensional arrangement of atoms (optimized geometry) and the total energy of pyrazole derivatives. This analysis helps in understanding the compound's stability. nih.govnih.gov

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's stability; a larger gap implies higher stability and lower reactivity. irjweb.comresearchgate.netwuxibiology.com

Electrostatic Potential Maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. researchgate.netunar.ac.id

Vibrational Frequency Calculations: Theoretical vibrational frequency calculations are performed to predict a molecule's infrared and Raman spectra. These calculated frequencies are often correlated with experimental data to confirm the molecular structure. rdd.edu.iqderpharmachemica.com

NMR Chemical Shift Predictions: Computational methods can predict the 1H and 13C NMR chemical shifts. These theoretical values are compared with experimental spectra to aid in the structural confirmation of compounds like pyrazole derivatives. mdpi.comrsc.org

Without specific studies on this compound, it is not possible to provide the detailed, data-rich article as requested while adhering to the principles of scientific accuracy and avoiding the generation of speculative information.

Computational and Theoretical Investigations of 1 4 Bromobenzyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

Molecular Dynamics Simulations

No information regarding molecular dynamics simulations for conformational studies or solvent interactions of 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is available in the reviewed literature.

Proton Transfer Energetics and Acidity/Basicity Predictions

There are no available studies in the reviewed literature that focus on the proton transfer energetics or the prediction of acidity and basicity for this compound.

Reaction Mechanism Studies and Transition State Analysis

A review of the scientific literature did not yield any studies concerning the reaction mechanisms or transition state analysis involving this compound.

Mechanistic Structure Activity Relationship Studies for Pyrazole Derivatives with Implications for the Target Compound

Role of the Pyrazole (B372694) Heterocycle in Modulating Chemical Behavior

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. orientjchem.orgresearchgate.net This core structure is planar and possesses a delocalized 6π-electron system, which imparts aromatic stability. orientjchem.orgchemicalbook.com The chemical reactivity of the pyrazole nucleus is characterized by a distinct distribution of electron density. The C4-position is electron-rich and thus susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-poor, making them vulnerable to nucleophilic attack. researchgate.netchemicalbook.com

The two nitrogen atoms within the ring have different electronic characteristics. The N1 "pyrrole-like" nitrogen's lone pair is involved in the aromatic system, while the N2 "pyridine-like" nitrogen has a lone pair in an sp2 hybrid orbital in the plane of the ring, which imparts basic properties. orientjchem.orgchemicalbook.com Consequently, N-unsubstituted pyrazoles can act as both weak acids (donating the N1 proton) and weak bases (accepting a proton at N2). nih.gov However, in 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, the N1 position is substituted, which removes its acidic proton and locks the tautomeric form. The N2 nitrogen remains a site of basicity and a potential coordination site for metal ligands.

Influence of the Nitro Group on Electronic Properties and Reactivity

The nitro group (-NO₂) at the C4 position exerts a profound influence on the pyrazole ring's electronic structure and reactivity.

The nitro group is a powerful electron-withdrawing group (EWG) due to both the inductive effect of the electronegative nitrogen and oxygen atoms and, more significantly, the resonance effect (mesomeric effect). It strongly deactivates the aromatic ring by pulling electron density out of the π-system.

In the context of the target compound, the placement of the nitro group at the C4 position drastically reduces the electron density of the entire pyrazole ring. This deactivation makes the ring much less susceptible to electrophilic aromatic substitution, a reaction that would typically occur at the C4 position in an unsubstituted pyrazole. chemicalbook.com Conversely, this strong electron withdrawal enhances the electrophilicity of the ring's carbon atoms, particularly C3 and C5, making them more susceptible to nucleophilic attack. researchgate.net The introduction of nitro groups into a pyrazole framework is known to increase the rigidity of the conjugated system and can be a strategy to modify electronic properties. researchgate.net

Beyond its electronic influence on the ring, the nitro group itself can participate in chemical transformations. For example, the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole (B31798) results in nucleophilic substitution, yielding amination products. researchgate.net This demonstrates how the nitro group activates the ring towards such reactions. In more complex scenarios, particularly in the presence of other reactive groups, the nitro group can be directly involved in mechanistic pathways. For instance, studies on related nitro-heterocycles have shown that an adjacent group can facilitate intramolecular cyclization where an oxygen atom of the nitro group acts as an internal nucleophile. While not directly applicable to the target compound's structure, this illustrates the potential for the nitro group to be more than a passive electronic modifier.

Impact of the 4-Bromobenzyl Substituent on Molecular Architecture and Potential Intermolecular Interactions

The 1-(4-bromobenzyl) group plays a crucial role in defining the three-dimensional shape of the molecule and its potential for non-covalent interactions in the solid state. The methylene (B1212753) (-CH₂-) bridge between the pyrazole and phenyl rings provides significant conformational flexibility, allowing the two ring systems to rotate relative to each other.

The bromophenyl moiety introduces several possibilities for intermolecular interactions that can direct crystal packing:

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This allows it to act as a halogen bond donor, forming attractive, directional interactions with nucleophiles like oxygen, nitrogen, or sulfur atoms from neighboring molecules. researchgate.netmdpi.comnih.gov This type of interaction is increasingly recognized as a significant force in crystal engineering. nih.gov

π-π Stacking: The electron-deficient nature of the nitrated pyrazole ring and the π-system of the bromophenyl ring can engage in π-π stacking interactions with aromatic rings of adjacent molecules. acs.orgrsc.org These interactions are critical for stabilizing crystal lattices.

Hydrogen Bonding: Although the primary N-H donor is absent due to N1-substitution, weak C-H···O or C-H···N hydrogen bonds involving the pyrazole, methyl, or benzyl (B1604629) C-H groups as donors and the nitro-group oxygens or pyrazole N2 atom as acceptors can further stabilize the crystal structure.

The interplay of these forces dictates the molecular conformation and packing in the solid state, influencing physical properties such as melting point and solubility.

Effects of 3,5-Dimethyl Substitution on Pyrazole Ring Stability and Steric Hindrance

The two methyl groups at the C3 and C5 positions have both steric and electronic effects. researchgate.netnih.govacs.org

Steric Hindrance: The methyl groups provide steric bulk, physically shielding the adjacent C3 and C5 positions from potential nucleophilic attack. They also influence the preferred rotational conformation (dihedral angle) of the N1-benzyl group. Pyrazole-based self-aggregates in the gas phase have been detected for 3,5-dimethylpyrazole (B48361), indicating a tendency for intermolecular interactions. nih.gov

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This slightly increases the electron density of the pyrazole ring, counteracting the powerful withdrawing effect of the nitro group to a small degree. Studies on substituted pyrazoles have shown that electron-donating groups can influence tautomeric stability and the energy required for proton transfer, highlighting their electronic impact. nih.gov The presence of methyl groups on the pyrazole ring has also been found to accelerate certain isomerization processes in related systems. researchgate.net

Elucidating Structure-Reactivity Correlations in this compound Analogues

The principles outlined above allow for the prediction of how structural modifications would impact the chemical properties of analogues of this compound. Structure-activity relationship (SAR) studies on various pyrazole series have established that even minor structural changes can significantly alter a compound's properties. scispace.comresearchgate.net

The following table summarizes the predicted effects of hypothetical modifications to the parent structure based on established chemical principles.

ModificationSubstituent/Position ChangedPredicted Effect on Properties
Halogen Substitution on Benzyl RingReplacing 4-Br with 4-F, 4-Cl, or 4-IModulates halogen bond strength (I > Br > Cl > F) and inductive effect (F > Cl > Br > I), altering intermolecular forces and electronic character of the phenyl ring.
Positional Isomerism of BromineMoving Br from para to ortho or meta positionAlters the molecule's dipole moment and introduces steric hindrance near the N1-linkage (ortho), significantly affecting molecular conformation and crystal packing.
Replacement of Nitro GroupReplacing 4-NO₂ with -CN or -CF₃ (other EWGs)Maintains the electron-deficient nature of the pyrazole ring, though the magnitude of the effect and the potential for specific interactions (e.g., C-H···N vs. C-H···O) would change.
Replacement of Nitro GroupReplacing 4-NO₂ with -NH₂ or -OCH₃ (EDGs)Reverses the electronic character of the pyrazole ring, making it more electron-rich and activating it toward electrophilic substitution while deactivating it for nucleophilic attack.
Alkyl Group Variation at C3/C5Replacing -CH₃ with -C₂H₅ or -C(CH₃)₃Increases steric hindrance around the pyrazole core, potentially restricting the rotation of the benzyl group and further protecting the C3/C5 positions from chemical attack.
Removal of Benzyl GroupReplacing 4-Bromobenzyl with Methyl at N1Removes potential for π-stacking and halogen bonding interactions associated with the bromophenyl moiety, likely leading to significant changes in solid-state properties.

Advanced Applications and Future Research Directions

Role as Versatile Synthons and Building Blocks in Complex Organic Synthesis

The pyrazole (B372694) nucleus is a foundational structure in organic and medicinal chemistry, and functionalized pyrazoles are highly valued as synthetic intermediates. rsc.org The title compound, 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, is particularly well-suited for this role due to the presence of multiple reactive sites: the nitro group at the C4 position, the two methyl groups, the N-bromobenzyl substituent, and the pyrazole ring itself. These features allow it to act as a versatile synthon, or building block, for the construction of a diverse array of complex organic molecules.

Precursors for Fused Heterocyclic Systems

A significant application of substituted pyrazoles is their use as precursors for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. rsc.orgnih.gov The 4-nitro group on this compound is a key functional handle that can facilitate such transformations. Intramolecular cyclization of suitably ortho-substituted nitroarenes is a known and convenient route to create fused pyrazole systems. uninsubria.it

The typical synthetic strategy involves the chemical reduction of the nitro group to an amino group. This newly formed amine can then undergo intramolecular cyclization with a suitably positioned functional group, often introduced via modification of one of the adjacent methyl groups or the N-benzyl substituent. For instance, oxidation of a methyl group to a carboxylic acid or an aldehyde, followed by reduction of the nitro group, could set the stage for an intramolecular condensation reaction, leading to the formation of pyrazolo-fused pyridines or pyrimidines. uclouvain.be The table below outlines potential fused systems derivable from pyrazole precursors.

Pyrazole Precursor Functional GroupReactant/Reaction ConditionResulting Fused Heterocyclic SystemReference Example
5-Amino-pyrazole-4-carbaldehydeActive Methylene (B1212753) NitrilesPyrazolo[3,4-b]pyridine uclouvain.be
5-Amino-pyrazole-4-carbaldehydeCyclopentanoneCyclopenta[b]pyrazolo[4,3-e]pyridine uclouvain.be
Pyrazole-4-carbaldehydeHydrazine (B178648)Pyrazolo[3,4-d]pyridazine uclouvain.be
ortho-Substituted Nitro-pyrazoleIntramolecular Reductive CyclizationVarious Fused Pyrazoles uninsubria.it

Intermediates in Multistep Organic Transformations

Beyond fused systems, this compound serves as a valuable intermediate in various multistep organic transformations. The functional groups on the molecule can be selectively modified to introduce new functionalities. The Vilsmeier-Haack reaction, for example, is commonly used on pyrazole hydrazones to introduce a formyl group (-CHO) at the C4 position, which then acts as a precursor for numerous other derivatives. rsc.org While the title compound already has a nitro group at C4, other positions could potentially be functionalized.

Furthermore, the 4-bromobenzyl group offers a site for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new aryl or vinyl substituents. This capability significantly expands the molecular diversity that can be achieved from this single starting material. The nitro group itself can be a precursor to other functionalities beyond the amine, including its participation in cycloaddition reactions, further underscoring the compound's utility as a versatile intermediate. mdpi.com

Ligand Design in Coordination Chemistry

The field of coordination chemistry has extensively utilized pyrazole and its derivatives to create ligands for a wide range of metal complexes. researchgate.netresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). nih.gov In N-substituted pyrazoles like the title compound, the pyridine-like N2 atom, with its available lone pair of electrons, is the primary site for coordination to a metal center. nih.gov The specific substituents on the pyrazole ring play a critical role in determining the properties of the resulting metal complexes.

Pyrazole-Based Ligands for Metal Complexes

This compound is well-suited to act as a monodentate ligand, coordinating to a metal ion through its N2 atom. Pyrazole-based ligands form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II/III), and silver(I). researchgate.netrsc.orgresearchgate.net The formation of these complexes is driven by the Lewis base character of the pyrazole's N2 nitrogen. Research has shown that even functionally complex pyrazoles, such as 3,5-dimethyl-4-nitropyrazole, readily form complexes with metals like silver(I), demonstrating the viability of the nitrated pyrazole core in ligand applications. researchgate.net The resulting complexes can range from simple mononuclear species to more complex polynuclear structures, depending on the reaction conditions and the nature of the metal ion and other coordinating ligands. researchgate.net

Stereochemical Aspects and Coordination Geometries

The coordination of pyrazole ligands to metal centers can result in a variety of stereochemical arrangements and coordination geometries. The specific geometry is influenced by factors such as the metal ion's preferred coordination number, the steric bulk of the ligand, and the nature of any counter-ions or co-ligands present. researchgate.netresearchgate.net For complexes involving monodentate pyrazole ligands, common geometries include:

Linear: Often observed in two-coordinate complexes, for example, with Ag(I). researchgate.net

Trigonal Planar: Found in three-coordinate complexes. researchgate.net

Square Planar or Tetrahedral: Common for four-coordinate metals like Cu(II) and Ni(II). rsc.org

Square Pyramidal or Trigonal Bipyramidal: Observed in five-coordinate systems. rsc.org

Octahedral: Typical for six-coordinate metal centers, such as Co(III). rsc.org

The presence of the bulky 4-bromobenzyl group on the N1 position of the title compound would likely exert significant steric influence, potentially favoring less crowded geometries or dictating the orientation of the ligand around the metal center.

Metal IonCoordination NumberTypical Coordination GeometryReference Example
Ag(I)2 or 3Linear or Trigonal Planar researchgate.net
Cu(II)4 or 5Distorted Square Planar or Square Pyramidal rsc.orgrsc.org
Ni(II)4Distorted Square Planar rsc.org
Co(II/III)6Distorted Octahedral rsc.org
Fe(II)6Distorted Octahedral nih.govacs.org

Influence of Substituents on Ligand Properties and Metal Ion Interaction

The electronic and steric properties of the substituents on the pyrazole ring have a profound impact on the ligand's behavior and its interaction with metal ions. rsc.orguclouvain.be

Exploration in Materials Science Research (Non-Clinical/Non-Hazardous Aspects)

The unique molecular architecture of this compound, featuring a combination of a stable heterocyclic pyrazole core, a nitro group with electron-withdrawing properties, and a bromobenzyl substituent, suggests its potential for exploration in the field of materials science. Research into related pyrazole derivatives has opened avenues for the development of advanced functional materials.

Potential for Advanced Functional Materials (e.g., optoelectronic, sensors, batteries)

While direct applications of this compound in advanced functional materials have not been extensively reported, the characteristics of its constituent functional groups and the broader class of pyrazole compounds indicate significant potential in several areas.

Optoelectronic Materials: Pyrazole derivatives are known to form the basis of various organic optoelectronic materials. nih.gov The presence of the nitroaromatic system in the subject compound is significant, as nitroaromatic compounds are known to be useful in the synthesis of materials for applications such as corrosion inhibitors, antioxidants, and dyes. nih.gov The photophysical properties of appropriately substituted pyrazoles have been studied, with some exhibiting high fluorescence quantum yields and notable solvatochromic behavior, which are desirable characteristics for optoelectronic applications. nih.gov The electron-deficient nature of the nitro group can influence the electronic and optical properties of the molecule. nih.gov Further research could explore the luminescence and non-linear optical properties of this compound and its analogues.

Sensors: The pyrazole scaffold is a versatile platform for the development of chemosensors. nih.gov Specifically, nitro-substituted phenyl-hydrazonomethyl-1-phenyl-1H-pyrazole-3-carboxylate derivatives have been synthesized and shown to act as efficient colorimetric chemosensors for fluoride (B91410) ions. americanpharmaceuticalreview.com The pyrazole moiety can act as a binding site, and the electronic perturbations caused by the binding of an analyte can lead to a detectable signal. nih.gov Given the presence of the electrophilic nitro group and the potential for functionalization, this compound could be investigated as a precursor for novel sensors for various ions or molecules. For instance, pyrazole derivatives have been successfully employed in the sensing of metal ions like Zn2+, Cd2+, Fe3+, and Fe2+. researchgate.net

Batteries: Recent research has highlighted the potential of pyrazole-based compounds in energy storage applications, particularly in lithium-ion batteries (LIBs). Pyrazole derivatives have been investigated as functional additives for high-voltage LIBs. mt.com Furthermore, pyrazole-based lithium salts are being explored as a safer alternative to standard liquid electrolytes. nih.govresearchgate.net The electrochemical stability of these compounds is a key factor in their performance. While the specific electrochemical properties of this compound are yet to be determined, its structural similarity to other researched pyrazoles suggests that it could be a candidate for similar applications, potentially after modification to enhance its electrochemical characteristics.

Potential ApplicationRelevant Functional Groups/Properties of Pyrazole Derivatives
Optoelectronics Nitroaromatic system, potential for high fluorescence quantum yields, solvatochromic behavior.
Sensors Pyrazole core as a binding site, electronic perturbations upon analyte binding, colorimetric changes.
Batteries Use as additives in high-voltage lithium-ion batteries, potential as components of safer electrolytes.

Structural Features Influencing Material Properties (e.g., crystal packing, electronic properties)

The material properties of a molecular compound are intrinsically linked to its structural and electronic characteristics at the molecular and supramolecular levels.

Crystal Packing: The way molecules arrange themselves in a solid-state lattice, known as crystal packing, can significantly influence properties such as solubility, stability, and even electronic conductivity. For pyrazole derivatives, N—H⋯N hydrogen bonding is a common motif that can lead to the formation of dimers, trimers, or polymeric chains, depending on the substituents. In the case of 4-benzyl-1H-pyrazole, the pyrazole and phenyl aromatic moieties organize into alternating bilayers. While this compound lacks the N-H for such hydrogen bonding, other intermolecular interactions such as π-π stacking and halogen bonding involving the bromobenzyl group would play a crucial role in its crystal structure. The crystal structure of a related compound, ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, has been reported, providing a basis for understanding how such molecules pack in the solid state. bibliotekanauki.pl

Electronic Properties: The electronic nature of the pyrazole ring can be tuned by its substituents. The nitro group at the 4-position is strongly electron-withdrawing, which will significantly lower the energy of the molecular orbitals. This can impact the compound's redox potential and its ability to accept electrons, which is relevant for applications in batteries and as n-type materials in organic electronics. The 4-bromobenzyl group, while less electronically impactful than the nitro group, can influence the molecule's conformation and intermolecular interactions. Computational studies, such as Density Functional Theory (DFT), are valuable tools for understanding the electronic structure, including the HOMO-LUMO energy levels, which are critical for predicting optoelectronic properties. bibliotekanauki.plpjoes.comresearchgate.net

Structural FeatureInfluence on Material Properties
Crystal Packing Affects solubility, stability, and electronic conductivity through intermolecular interactions like π-π stacking and halogen bonding.
Electronic Properties The electron-withdrawing nitro group lowers molecular orbital energies, influencing redox potential and optoelectronic characteristics.

Future Research Directions

To fully elucidate the potential of this compound and related compounds, several avenues of future research can be pursued.

Development of Novel and Efficient Synthetic Routes for Analogues

The exploration of structure-activity relationships is fundamental to materials science and medicinal chemistry. Developing efficient and versatile synthetic methodologies to create analogues of this compound is a crucial next step. This could involve:

Varying the Benzyl (B1604629) Substituent: Introducing different substituents on the benzyl ring (both electron-donating and electron-withdrawing) to systematically tune the electronic properties and intermolecular interactions.

Modifying the Pyrazole Core: Exploring different alkyl or aryl groups at the 3 and 5 positions of the pyrazole ring to alter steric hindrance and solubility.

Alternative Nitration Strategies: Investigating greener and more efficient nitration methods for pyrazole systems. nih.gov

Post-functionalization: Developing reactions to modify the existing nitro and bromo groups to introduce further chemical diversity. fu-berlin.de Modern synthetic techniques, such as ultrasound-assisted synthesis, could be employed to reduce reaction times and improve yields. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its analogues, a deeper understanding of the reaction kinetics and mechanisms is required. The implementation of Process Analytical Technology (PAT) can facilitate this by providing real-time data on manufacturing processes. mt.comresearchgate.netstepscience.comlongdom.org Advanced spectroscopic techniques that can be used for in-situ monitoring include:

In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to track the concentration of reactants, intermediates, and products in real-time without the need for sampling. pnnl.govacs.orgyoutube.comnih.gov This allows for precise determination of reaction endpoints and the identification of transient species.

NMR Spectroscopy: For certain reactions, in-situ NMR can provide detailed structural information about the species present in the reaction mixture as the reaction progresses. fu-berlin.de

The data obtained from these techniques can be used to build kinetic models and optimize reaction conditions for improved yield, purity, and safety.

Deeper Computational Exploration of Complex Reaction Pathways and Molecular Interactions

Computational chemistry offers powerful tools to complement experimental studies. Deeper computational exploration can provide valuable insights into:

Reaction Mechanisms: Using methods like Density Functional Theory (DFT), the transition states and intermediates of the synthetic pathways can be modeled to understand the reaction mechanism in detail. researchgate.netrsc.orgnih.gov This can aid in explaining observed regioselectivity and in predicting the outcomes of new reactions.

Molecular Properties: Computational methods can be used to predict a wide range of properties for newly designed analogues, including their electronic structure (HOMO/LUMO energies), absorption and emission spectra, and redox potentials. This can help to screen potential candidates for specific material applications before undertaking their synthesis.

Intermolecular Interactions: Modeling the crystal packing and intermolecular forces can help in understanding and predicting the solid-state properties of these materials.

By combining these future research directions, a comprehensive understanding of this compound and its analogues can be achieved, paving the way for their potential application in advanced materials.

Design and Synthesis of New Derivatives for Targeted Chemical Applications

The molecular architecture of this compound presents multiple reactive sites that are amenable to chemical modification. These sites—the 4-nitro group on the pyrazole ring, the bromine atom on the benzyl substituent, and the pyrazole ring itself—offer strategic points for functionalization. This allows for the rational design and synthesis of a diverse array of new derivatives with tailored properties for specific, non-biological chemical applications. Future research is poised to explore these modifications to create novel ligands for catalysis, functional monomers for polymer synthesis, and new chromophoric systems.

Modification of the 4-Nitro Group

A primary route for derivatization involves the chemical transformation of the 4-nitro group. The reduction of this group to a 4-amino functionality is a well-established and versatile reaction, typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride. This transformation yields 4-amino-1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazole, a key intermediate for a variety of subsequent reactions.

One promising application for this amino derivative is in the synthesis of novel azo dyes. Through diazotization of the amino group followed by coupling with electron-rich aromatic compounds, a range of azo pyrazoles with unique photophysical properties can be synthesized. These new dyes could find applications as specialty colorants or as components in functional materials.

Functionalization via Cross-Coupling Reactions

The bromine atom on the benzyl group serves as a handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This approach allows for the synthesis of derivatives with precisely controlled electronic and steric properties.

Suzuki-Miyaura Coupling: The reaction of the parent compound with various boronic acids or esters can introduce new aryl or heteroaryl groups. This is a powerful method for creating extended π-conjugated systems, which are of interest in materials science.

Heck Coupling: The introduction of alkenyl substituents can be achieved via the Heck reaction, leading to the formation of styrenyl-type derivatives. These compounds can serve as monomers for polymerization or as building blocks for more complex molecular structures.

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkynyl groups. The resulting derivatives are valuable precursors for the synthesis of functional polymers and materials with interesting electronic and optical properties. For instance, these alkynyl-functionalized pyrazoles could be used in the synthesis of materials for organic electronics.

The following table outlines potential derivatives that could be synthesized from this compound and their targeted chemical applications.

Starting MoietyReaction TypePotential DerivativeTargeted Chemical Application
4-Nitro GroupReduction and Diazotization/CouplingAzo-functionalized pyrazolesSpecialty dyes, functional materials
4-Bromobenzyl GroupSuzuki-Miyaura CouplingBi-aryl pyrazole derivativesLigands for catalysis, organic electronics
4-Bromobenzyl GroupHeck CouplingAlkenyl-substituted pyrazolesMonomers for polymerization
4-Bromobenzyl GroupSonogashira CouplingAlkynyl-functionalized pyrazolesPrecursors for functional polymers

Development of Pyrazole-Based Ligands

Pyrazole derivatives are well-known for their ability to act as effective ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

By applying the synthetic strategies described above, a new generation of pyrazole-based ligands can be designed. For example, the introduction of phosphine (B1218219) or other donor groups via cross-coupling reactions on the bromobenzyl moiety could lead to novel bidentate or tridentate ligands. These ligands could then be used to prepare palladium, ruthenium, or other transition metal complexes with potential applications in homogeneous catalysis, such as in C-C coupling reactions or asymmetric synthesis.

Synthesis of Functional Polymers

The creation of functional polymers containing pyrazole units is another promising direction for future research. Derivatives of this compound that contain polymerizable groups, such as vinyl or acetylenic moieties introduced via Heck or Sonogashira coupling, could serve as monomers. The polymerization of these monomers could lead to new materials with interesting thermal, optical, or coordination properties, potentially for use in sensors or advanced coatings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting with nitration of 3,5-dimethylpyrazole followed by bromobenzylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
  • Temperature control : Nitration typically requires 0–5°C to avoid side reactions, while alkylation may proceed at 50–80°C .
  • Catalysts : Use of bases like NaH or K₂CO₃ facilitates deprotonation and nucleophilic substitution .
    • Yield Optimization : Monitor reaction progress via TLC, and employ column chromatography for purification. Typical yields range from 60–75% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromobenzyl group at N1, nitro group at C4) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL (via SHELX suite) for refinement. demonstrates similar pyrazole derivatives solved with R-factors < 0.05 .
  • HRMS : Validate molecular formula (C₁₂H₁₃BrN₃O₂) with mass accuracy < 2 ppm .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; store at room temperature in airtight containers .
  • Light Sensitivity : Nitro groups are photolabile; use amber vials and avoid prolonged UV exposure .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration and bromobenzylation in this compound?

  • Methodological Answer :

  • Nitration : The nitro group preferentially substitutes at C4 due to electron-donating methyl groups at C3/C5, directing electrophilic attack via resonance stabilization .
  • Bromobenzylation : Alkylation at N1 occurs due to steric hindrance from C3/C5 methyl groups, favoring reaction at the less hindered nitrogen .
    • Experimental Validation : Use deuterated analogs to track substituent effects via kinetic isotopic labeling .

Q. How can computational methods predict the compound’s bioactivity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina. Pyrazole’s nitro group may act as a hydrogen-bond acceptor, enhancing binding affinity .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity. For example, bromine’s electron-withdrawing effect may modulate reactivity .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer :

  • Twinned Crystals : Common in nitro-containing pyrazoles. Use TWINLAW in SHELXL to refine twinning matrices .
  • Disorder : Methyl or benzyl groups may exhibit positional disorder. Apply restraints (e.g., DFIX, SIMU) during refinement .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically analyzed?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) .
  • Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO concentration) or cell line heterogeneity .

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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.